![molecular formula C15H15Cl2NO4S B2930175 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide CAS No. 338967-48-9](/img/structure/B2930175.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide is a chemical compound with the CAS Number: 338967-48-9 and a linear formula of C15H15Cl2NO4S . It has a molecular weight of 376.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide . The InChI code for this compound is 1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 376.26 . The IUPAC name for this compound is N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide . The InChI code for this compound is 1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 .Scientific Research Applications
Cognitive Enhancing Properties : A related compound, SB-399885, which shares a similar structure, has been shown to be a potent antagonist with cognitive-enhancing properties in models like aged rat water maze and novel object recognition. This suggests potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Prevention of Vasospasm : Another study investigated the efficacy of oral treatment with endothelin receptor antagonists, including compounds similar to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This supports their potential use in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Cytotoxicity and Tumor-Specificity : A series of new benzenesulfonamides, including derivatives similar to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide, have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Herbicide Degradation : The hydrolysis and degradation mechanism of the sulfonylurea herbicide triasulfuron, which has a similar structure, was studied, revealing primary pathways like cleavage of the sulfonylurea bridge. Such studies help understand the environmental impact and degradation behavior of these chemicals (Braschi et al., 1997).
Metabolism in Plants : The metabolism of chlorsulfuron, a herbicide related in structure, in plants like wheat, oats, and barley was studied. It was found that these plants rapidly metabolize chlorsulfuron to an inactive product, which is a factor in the herbicide's selectivity (Sweetser et al., 1982).
Photosensitizer for Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups were synthesized and characterized. Their properties as photosensitizers are very useful for photodynamic therapy applications, particularly in the treatment of cancer (Pişkin et al., 2020).
Antiproliferative Activities : N-(7-indazolyl)benzenesulfonamide derivatives were synthesized and evaluated for antiproliferative activities, suggesting their potential in the development of cancer treatment options (Bouissane et al., 2006).
Enzyme Inhibition and Antioxidant Potential : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and screened for enzyme inhibition potential against AChE and BChE enzymes, and for antioxidant potential. Some compounds showed significant inhibition and antioxidant activity (Kausar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these pathways and their downstream effects.
properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXXHNMOWPABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
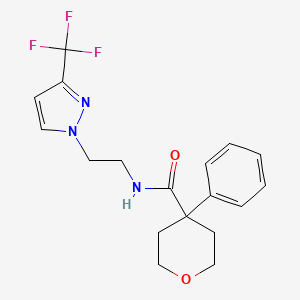
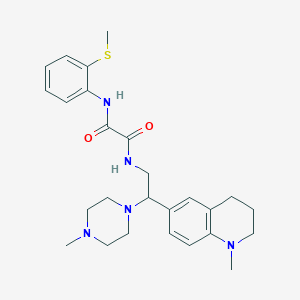

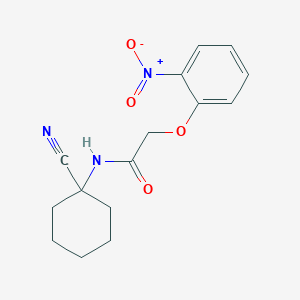
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)
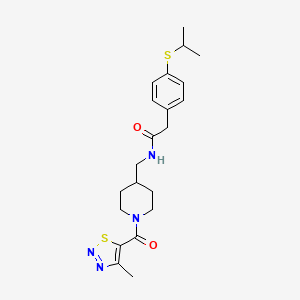
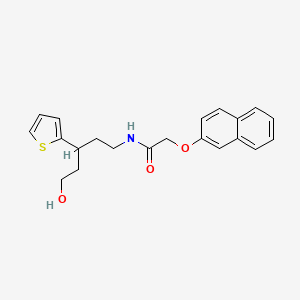
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2930112.png)
![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)